molecular formula C11H16N4 B11896813 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

Cat. No.: B11896813
M. Wt: 204.27 g/mol
InChI Key: HJAMHJUOVAXGMO-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both imidazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the isopropyl and ethanamine groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by alkylation and amination steps. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
  • 1-(1-Isopropyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanamine
  • 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)methanamine

Uniqueness: 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to the specific positioning of the isopropyl and ethanamine groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

1-(1-propan-2-ylimidazo[4,5-c]pyridin-2-yl)ethanamine

InChI

InChI=1S/C11H16N4/c1-7(2)15-10-4-5-13-6-9(10)14-11(15)8(3)12/h4-8H,12H2,1-3H3

InChI Key

HJAMHJUOVAXGMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=NC=C2)N=C1C(C)N

Origin of Product

United States

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